molecular formula C16H25N5O3 B5514931 3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5514931
M. Wt: 335.40 g/mol
InChI Key: TZBHEQQOLBEHJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(1-Methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been explored in various studies. One method involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995). Another approach includes the use of ultrasound-assisted synthesis methods for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, offering advantages like environmental friendliness and energy efficiency (Velupula et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, including the compound of interest, is characterized by a spiro configuration, which is a type of cyclic structure. This structure has been detailed through various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography in compounds like 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one (Guillon et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some 1,2,4-triazole derivatives are known to have antimicrobial, antifungal, and anticancer activities .

properties

IUPAC Name

3-pentan-2-yl-8-[2-(1,2,4-triazol-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-3-4-13(2)21-10-16(24-15(21)23)5-7-19(8-6-16)14(22)9-20-12-17-11-18-20/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBHEQQOLBEHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)CN3C=NC=N3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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